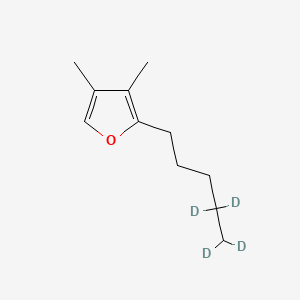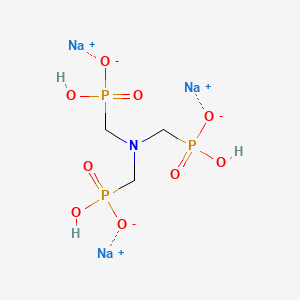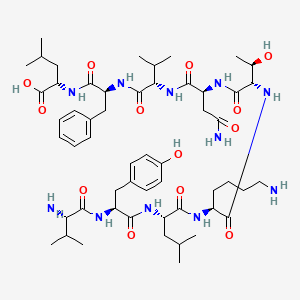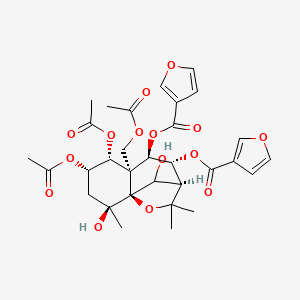
Celangulatin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Celangulatin D is a sesquiterpene polyol ester isolated from the root bark of the plant Celastrus angulatus.
Méthodes De Préparation
Celangulatin D is typically isolated from the root bark of Celastrus angulatus through bioassay-guided fractionation. The process involves extracting the root bark with methanol, followed by macroporous resin column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) to purify the compound .
Analyse Des Réactions Chimiques
Celangulatin D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of different oxidized derivatives, which may have distinct biological activities .
Applications De Recherche Scientifique
Celangulatin D has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of sesquiterpene polyol esters.
Biology: Its insecticidal properties make it a valuable tool for studying insect physiology and developing new insecticides.
Medicine: Research has shown that this compound has potential anti-tumor activity, making it a candidate for cancer research.
Industry: Its insecticidal properties can be harnessed for developing eco-friendly pesticides
Mécanisme D'action
The mechanism of action of Celangulatin D involves its interaction with specific molecular targets in insects. It disrupts the normal physiological processes of the insects, leading to their death. The exact molecular pathways involved are still under investigation, but it is believed that this compound interferes with the nervous system of the insects, causing paralysis and eventual death .
Comparaison Avec Des Composés Similaires
Celangulatin D is part of a group of sesquiterpene polyol esters isolated from Celastrus angulatus. Similar compounds include Celangulatin C, Celangulatin E, and Celangulatin F. These compounds share a similar β-dihydroagarofuran skeleton but differ in their specific functional groups and biological activities. This compound is unique due to its potent insecticidal activity and potential anti-tumor properties .
Propriétés
Formule moléculaire |
C31H36O15 |
|---|---|
Poids moléculaire |
648.6 g/mol |
Nom IUPAC |
[(1S,2S,4S,5R,6S,7R,8R,9S)-4,5-diacetyloxy-6-(acetyloxymethyl)-7-(furan-3-carbonyloxy)-2,12-dihydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] furan-3-carboxylate |
InChI |
InChI=1S/C31H36O15/c1-15(32)41-14-30-24(43-17(3)34)20(42-16(2)33)11-29(6,38)31(30)23(35)21(28(4,5)46-31)22(44-26(36)18-7-9-39-12-18)25(30)45-27(37)19-8-10-40-13-19/h7-10,12-13,20-25,35,38H,11,14H2,1-6H3/t20-,21+,22+,23?,24-,25-,29-,30-,31-/m0/s1 |
Clé InChI |
HUEZXBAPUURQLA-MABMXEQBSA-N |
SMILES isomérique |
CC(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@H]([C@@H]2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


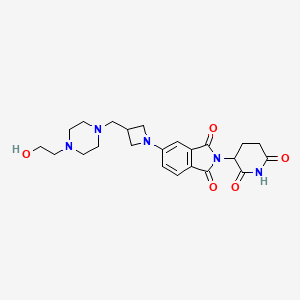
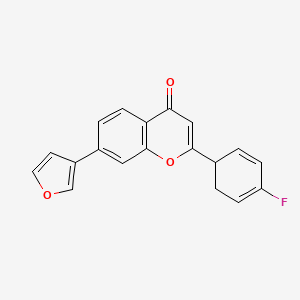

![(3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12380114.png)
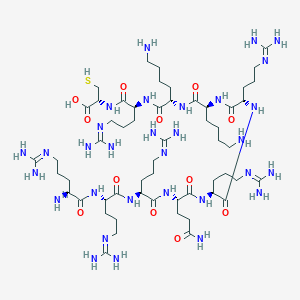
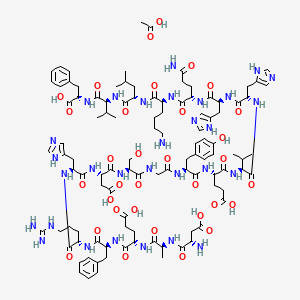


![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide](/img/structure/B12380136.png)
![N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12380142.png)
